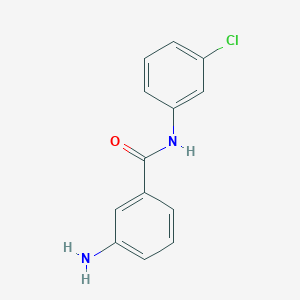

3-Amino-N-(3-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFHCZRFZZANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341986 | |

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115175-22-9 | |

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N 3 Chlorophenyl Benzamide

Established Synthetic Routes for 3-Amino-N-(3-chlorophenyl)benzamide

The formation of this compound typically involves the creation of an amide bond between a substituted benzoic acid and a substituted aniline (B41778), followed or preceded by the reduction of a nitro group to an amino group.

Acylation Reactions and Mechanistic Considerations

A primary method for synthesizing the core structure of this compound is through the acylation of an aniline with a benzoyl derivative. A common approach involves the reaction of 3-nitrobenzoyl chloride with 3-chloroaniline (B41212). google.com This reaction is a nucleophilic acyl substitution, where the amino group of 3-chloroaniline attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton yields the amide, 3-nitro-N-(3-chlorophenyl)benzamide.

The mechanism involves the lone pair of electrons on the nitrogen atom of the aniline attacking the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by a base, such as another aniline molecule or a scavenger base, yields the stable amide.

Alternatively, coupling agents can be employed to facilitate the amide bond formation between 3-nitrobenzoic acid and 3-chloroaniline. For instance, condensing agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used. google.comnih.gov In this process, the carboxylic acid is first activated by the coupling agent to form a more reactive intermediate, which is then readily attacked by the amine.

Reductive Pathways for Precursor Compounds

The final step in many synthetic routes to this compound is the reduction of the nitro group of a precursor, typically 3-nitro-N-(3-chlorophenyl)benzamide. This transformation is crucial for introducing the versatile amino group.

A variety of reducing agents can be employed for this purpose. A common and effective method is the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride in methanol. chemicalbook.com This heterogeneous reduction is favored for its relatively mild conditions and ease of work-up. Other metal-based reductions, such as using zinc in the presence of sodium hydroxide, have also been reported. google.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is another widely used and clean method for nitro group reduction. google.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. The general mechanism for these metal-based reductions involves the transfer of electrons from the metal surface to the nitro group, followed by protonation steps, ultimately leading to the formation of the amine.

Synthesis and Derivatization Strategies for Analogues and Scaffold Modifications

The core structure of this compound provides a versatile scaffold for further chemical modifications. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Introduction of Substituents on Aromatic Frameworks

The introduction of various substituents onto the two aromatic rings of this compound allows for the fine-tuning of its physicochemical properties, such as lipophilicity and electronic character. nih.gov This can be achieved by starting with appropriately substituted precursors, such as substituted 3-nitrobenzoic acids or substituted 3-chloroanilines. google.comgoogle.com For example, the synthesis of analogues with additional methyl or chloro groups on the phenyl rings has been described. google.com

The position and nature of these substituents can significantly influence the molecule's conformation and its ability to interact with biological targets. nih.gov The electronic effects of these substituents (electron-donating or electron-withdrawing) can also impact the reactivity of the aromatic rings in further electrophilic or nucleophilic substitution reactions.

Modifications of the Amide Linkage

The amide bond is a key structural feature of this compound, contributing to its conformational rigidity and hydrogen bonding capabilities. nih.gov Modifications to this linkage can lead to analogues with altered properties. One such modification is the conversion of the amide to a thioamide. This can be achieved by treating the benzamide (B126) with a thionating agent like Lawesson's reagent. The resulting thioamide, 3-amino-N-(3-chlorophenyl)benzothioamide, would have different electronic and steric properties compared to the parent amide.

Another potential modification is the replacement of the amide bond with other linking groups. While not extensively reported for this specific compound, general synthetic strategies allow for the formation of esters, ketones, or other functionalities to connect the two aromatic rings, leading to a diverse range of structural analogues.

Heterocyclic Ring Incorporations

The amino group on the benzoyl ring of this compound is a synthetic handle for the construction of fused heterocyclic rings. For instance, the reaction of the amino group with appropriate reagents can lead to the formation of benzimidazoles, benzothiazoles, or benzotriazoles. The diazotization of the amino group, followed by reaction with a coupling partner, can also be a route to various heterocyclic systems. google.com

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on technologies that accelerate reaction rates, improve yields, and promote greener chemical processes. For the synthesis and subsequent modification of this compound, advanced techniques such as microwave irradiation and catalytic cross-coupling reactions are pivotal.

Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly synthesizing chemical compounds. jocpr.com This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, and significant increases in product yields. jocpr.com The synthesis of amide bonds, such as the one in this compound, can be significantly expedited using this method.

The application of microwave irradiation is particularly effective for condensation reactions, such as the formation of the amide linkage between a carboxylic acid and an amine. In a potential microwave-assisted synthesis of the target compound, 3-aminobenzoic acid and 3-chloroaniline could be reacted together. The use of microwave heating can overcome the activation energy barrier for the reaction more efficiently than conventional heating methods. nih.gov

Furthermore, microwave technology is applied in the synthesis of various heterocyclic and substituted aromatic compounds. nih.govsciforum.netresearchgate.net For instance, studies on the synthesis of 3-amino-1,2,4-triazoles and other nitrogen-containing structures demonstrate the utility of microwave reactors in achieving high temperatures and pressures in sealed vessels, leading to high-yield, solvent-free reactions. mdpi.com A general method might involve irradiating a mixture of the starting materials in a specialized microwave reactor at a controlled temperature and power for a short duration. sciforum.netmdpi.com

Table 1: Illustrative Conditions for Microwave-Assisted Synthesis This table presents typical parameters found in microwave-assisted organic syntheses, which could be adapted for the preparation of this compound derivatives.

| Parameter | Typical Range | Purpose | Reference |

| Temperature | 110 - 180 °C | To provide sufficient energy for the reaction. | nih.govmdpi.com |

| Time | 2 - 60 minutes | Significantly reduced compared to conventional heating. | jocpr.comnih.gov |

| Power | 160 - 800 W | Controls the rate of heating. | jocpr.comnih.gov |

| Solvent | Ethanol, Dioxane, or Solvent-free | Choice depends on reactant solubility and boiling point. | nih.govnih.gov |

Coupling Reactions

Coupling reactions, particularly those catalyzed by transition metals like palladium, are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov The structure of this compound, featuring both an amino group and a chloro-substituent, makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions for further functionalization.

Palladium-catalyzed amination (Buchwald-Hartwig reaction) or C-N coupling reactions are highly relevant. The amino group on the benzamide ring could potentially react with aryl halides or triflates to form more complex tri-aryl amine structures. Conversely, the chlorine atom on the phenyl ring is a handle for reactions like the Suzuki, Heck, or Sonogashira couplings. chemrxiv.org

An efficient palladium-catalyzed coupling generally involves a palladium salt (like Pd(OAc)₂), a phosphine (B1218219) ligand (such as Xantphos), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (often dioxane or ethanol). nih.govchemrxiv.org The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand, base, and solvent is critical and is optimized for each specific reaction. nih.gov For example, an efficient palladium-catalyzed coupling of 3-chloro-quinoxalinones with various amides has been demonstrated to proceed rapidly and cleanly in dioxane using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and K₂CO₃ as a base. nih.gov This provides a template for potential coupling reactions involving this compound.

Table 2: Components of a Typical Palladium-Catalyzed Coupling Reaction This table outlines the key components and their roles in a representative Pd-catalyzed cross-coupling reaction that could involve this compound.

| Component | Example(s) | Function | Reference |

| Catalyst Precursor | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. | nih.govchemrxiv.org |

| Ligand | Xantphos, Triazolopyridinylidenes | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. | nih.govchemrxiv.org |

| Base | K₂CO₃, Cs₂CO₃ | Activates the nucleophile and neutralizes the acid produced. | nih.govchemrxiv.org |

| Substrate | Chloroarenes, Arylboronic acids | The reactants to be coupled. | chemrxiv.org |

| Solvent | Dioxane, Ethanol | Provides the medium for the reaction. | nih.govchemrxiv.org |

Spectroscopic Characterization Techniques in 3 Amino N 3 Chlorophenyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Amino-N-(3-chlorophenyl)benzamide, both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum , one would expect to see distinct signals for each unique proton environment. The aromatic protons on the two benzene (B151609) rings would typically appear in the downfield region (approximately 6.5-8.0 ppm) due to the deshielding effect of the aromatic rings. The splitting patterns of these signals (singlets, doublets, triplets, etc.) would provide information about the substitution pattern and the coupling between adjacent protons. The protons of the amino group (-NH₂) and the amide (-NH) group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum (around 165-170 ppm). The aromatic carbons would generate a series of signals in the 110-150 ppm range. The specific chemical shifts would be influenced by the attached substituents (amino, amide, and chloro groups).

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ that corresponds to its molecular weight (246.69 g/mol ). Due to the presence of a chlorine atom, one would also observe an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

Fragmentation of the molecular ion would likely occur at the amide bond, leading to the formation of characteristic fragment ions. This fragmentation pattern helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino (-NH₂) and amide (-NH) groups would show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching).

C=O stretching: A strong absorption band corresponding to the carbonyl group of the amide would be prominent, typically appearing around 1650 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds would be observed in the fingerprint region.

C-Cl stretching: The C-Cl bond would show a characteristic absorption in the lower frequency region of the fingerprint spectrum.

Aromatic C-H and C=C stretching: These would be observed at their characteristic frequencies, further confirming the presence of the benzene rings.

Studies on the related compound, N-(3-chlorophenyl)benzamide, have utilized IR spectroscopy to characterize its structure. nih.gov

Advanced Diffraction Methods for Solid-State Structure (e.g., X-ray Crystallography)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For the related compound N-(3-chlorophenyl)benzamide, X-ray diffraction studies have been conducted, revealing detailed structural information, including the dihedral angle between the two benzene rings and the formation of hydrogen-bonded chains in the crystal lattice. nih.gov Similar analyses for this compound would be expected to reveal how the addition of the amino group influences the crystal packing and hydrogen bonding network.

Biological Activities and Pharmacological Potential of 3 Amino N 3 Chlorophenyl Benzamide and Its Analogues

Antineoplastic and Cytotoxic Potentials

Benzamide (B126) derivatives have emerged as a significant class of compounds with promising anticancer activities. Their mechanisms often involve the targeting of specific enzymes and signaling pathways crucial for the survival and growth of cancer cells.

Analogues of 3-Amino-N-(3-chlorophenyl)benzamide have demonstrated cytotoxic effects across a diverse panel of human cancer cell lines.

For instance, the analogue 3-Chloro-N-phenylbenzamide was shown to inhibit the growth of the cervical cancer cell line (SiHa) with a half-maximal inhibitory concentration (IC50) of 22.4 µM. nih.gov In the realm of breast cancer, derivatives of 4-amino-N-(4-chlorophenyl)benzenesulfonamide , a sulfonamide analogue, exhibited significant inhibitory effects against MDA-MB-231 and MCF-7 cell lines, with IC50 values ranging from 1.52 to 6.31 µM. nanobioletters.com Certain derivatives within this class also showed selectivity for cancer cells over normal cells. nanobioletters.com

Other complex benzamide analogues have shown high potency. CHMFL-ABL-053 , a 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, was effective against chronic myeloid leukemia (CML) cell lines, with GI50 (50% growth inhibition) values of 14 nM in K562 cells, 25 nM in KU812 cells, and 16 nM in MEG-01 cells. nih.gov In colorectal carcinoma, a Dishevelled 1 (DVL-1) inhibitor analogue, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide , inhibited the growth of HCT116 cells with an EC50 value of 7.1 ± 0.6 μM. acs.org

Furthermore, the synthesized molecule N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) displayed potent activity against the liver cancer cell line HepG2, with an IC50 value of 1.30 μM. jpionline.org Derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine were also tested against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells, with the most active compounds showing mean IC50 values of 12.8 and 12.7 μM across the three cell lines. nih.gov

| Compound Analogue | Cancer Cell Line | Cancer Type | Reported Activity (IC50/GI50/EC50) | Source |

|---|---|---|---|---|

| 3-Chloro-N-phenylbenzamide | SiHa | Cervical Cancer | 22.4 µM | nih.gov |

| 4-amino-N-(4-chlorophenyl)benzenesulfonamide derivatives | MDA-MB-231, MCF-7 | Breast Cancer | 1.52 - 6.31 µM | nanobioletters.com |

| CHMFL-ABL-053 | K562 | Chronic Myeloid Leukemia | 14 nM | nih.gov |

| KU812 | 25 nM | |||

| MEG-01 | 16 nM | |||

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | Colorectal Carcinoma | 7.1 ± 0.6 µM | acs.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Liver Cancer | 1.30 µM | jpionline.org |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa, HCT-116 | Breast, Cervical, Colon | 12.7 - 12.8 µM (mean) | nih.gov |

| HCT-116 | Colon | 8 µM (most sensitive) |

The antiproliferative activity of these benzamide analogues is attributed to their ability to interfere with key cellular processes. Many of these compounds function as inhibitors of enzymes that are essential for cell proliferation and survival.

3-Chloro-N-phenylbenzamide was designed as a small molecule inhibitor of the enzyme IKKβ, a critical component in the NF-κB signaling pathway which is vital for activating cell proliferation. nih.gov The analogue CHMFL-ABL-053 functions as a potent inhibitor of BCR-ABL/SRC/p38 kinases, significantly suppressing the autophosphorylation of BCR-ABL and downstream mediators like STAT5, Crkl, and ERK, thereby inhibiting the proliferation of CML cells. nih.gov

Another mechanism involves the inhibition of histone deacetylases (HDACs). The analogue N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was identified as a selective inhibitor of class I HDACs, showing particular potency against HDAC3 (IC50: 95.48 nM). jpionline.org Its antitumor activity is linked to the promotion of apoptosis and G2/M phase cell cycle arrest in HepG2 cells. jpionline.org

The simpler analogue, 3-aminobenzamide (B1265367) , is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, transcription, and programmed cell death. acs.orgnih.gov By inhibiting PARP, 3-aminobenzamide can lead to cell death, particularly in cancer cells with compromised DNA repair pathways. acs.org It has also been shown to reduce telomere length in a concentration-dependent manner in both cancer and non-cancerous cell lines. nih.gov Derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine were found to induce apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. nih.gov

Antimicrobial Efficacy

Beyond their anticancer potential, benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against various bacterial, fungal, and protozoan pathogens. nanobioletters.com

Various analogues of this compound have shown notable antibacterial properties. A study on N-substituted 3-aminopyrazine-2-carboxamides revealed activity against several bacterial strains. acs.org Research into N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed that compounds with a 4-hydroxyphenyl or 4-chlorophenyl substitution were highly active against pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). researchgate.net

Similarly, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one , a selenium-containing analogue, significantly reduced the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov Other studies on benzamide derivatives have confirmed activity against both E. coli and Bacillus subtilis, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com

| Compound Analogue Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Source |

|---|---|---|---|

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Staphylococcus aureus | Klebsiella pneumoniae | researchgate.net |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Staphylococcus aureus | Escherichia coli | nih.gov |

| Para-hydroxy benzoic acid amides | Bacillus subtilis | Escherichia coli | nanobioletters.com |

| Nα-aroyl-N-aryl-phenylalanine amides | Non-tuberculous mycobacteria (e.g., M. abscessus, M. avium) | mdpi.com |

The antifungal potential of this chemical class has also been established. Selenoorganic compounds from the benzisoselenazolone group, particularly 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one , strongly inhibited the growth of fungi such as Saccharomyces cerevisiae and Candida albicans. nih.gov

A study focusing on N-(4-Halobenzyl)amides derived from benzoic acids reported significant antifungal activity against different Candida species. nih.gov One trisubstituted amide analogue demonstrated an MIC of 7.8 µg/mL against C. krusei, a stronger activity than the reference drug fluconazole. nih.gov Another derivative was potent against both C. krusei and C. parapsilosis, indicating a good spectrum of action. nih.gov In contrast, some benzimidazole (B57391) derivatives tested were found to be inactive against Saccharomyces cerevisae and Aspergillus niger. mdpi.com

A significant area of investigation for benzamide analogues is their efficacy against kinetoplastid parasites, which are responsible for neglected tropical diseases like leishmaniasis and trypanosomiasis (sleeping sickness). nih.govacs.org

N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines) and bisarylimidamides, have shown potent activity. nih.gov While the former showed micromolar activity against Trypanosoma brucei, the latter were submicromolar inhibitors of T. brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov The mechanism for these analogues often involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption and subsequent cell death. nih.govacs.org

Specifically, pyridyl benzamides have been identified as a novel class of potent inhibitors for Trypanosoma brucei. griffith.edu.au Medicinal chemistry optimization led to a compound with an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense. griffith.edu.auresearchgate.net Furthermore, benzimidazole derivatives have been explored for their antileishmanial activity. A derivative featuring a 3-Cl phenyl group demonstrated a potent effect against Leishmania major with an IC50 of 0.6787 µg/mL, with its mechanism potentially involving the inhibition of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Research has highlighted the significant anti-inflammatory and immunomodulatory potential of this compound and its analogues. Studies have demonstrated their ability to modulate key inflammatory pathways and mediators. For instance, certain benzamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines.

One study focused on a series of N-aryl-2-(1H-indol-3-yl)acetamides, which share structural similarities with benzamides, and found that they exhibited notable anti-inflammatory activity. This was attributed to their ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells. Specifically, these compounds were observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process.

The immunomodulatory effects are often linked to the regulation of cytokine production. Some benzamide derivatives have been found to suppress the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal pro-inflammatory cytokines. This modulation of the immune response underscores the potential of these compounds in managing inflammatory and autoimmune conditions.

Antioxidant Properties and Reactive Oxygen Species Modulation

The antioxidant capacity of this compound and its analogues has been a subject of investigation, revealing their potential to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases.

Studies on related benzamide and acetamide (B32628) structures have shown promising antioxidant activity. For example, a series of N-aryl-2-(1H-indol-3-yl)acetamides demonstrated significant radical scavenging abilities in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. The antioxidant potential is often attributed to the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals.

The modulation of ROS is a key aspect of their antioxidant mechanism. By reducing the levels of ROS, these compounds can help protect cells from oxidative damage to lipids, proteins, and DNA, thereby mitigating the pathological processes associated with oxidative stress.

Antiviral Applications (e.g., Anti-HBV Activity)

The antiviral potential of benzamide derivatives has been explored, with some studies indicating activity against specific viruses. Notably, research into compounds structurally related to this compound has shown promise in the context of the Hepatitis B virus (HBV).

One area of focus has been the inhibition of HBV capsid assembly. Capsid assembly modulators (CAMs) represent a class of antiviral agents that can interfere with the formation of the viral capsid, a crucial step in the viral life cycle. Some N-phenyl-4-(2-phenoxyphenyl)benzamide derivatives have been identified as potent inhibitors of HBV replication by acting as CAMs. These compounds have been shown to induce the misassembly of the HBV core protein, leading to the formation of non-functional capsids and a reduction in viral load.

Diverse Pharmacological Actions

Beyond the aforementioned activities, this compound and its analogues have been investigated for a range of other pharmacological effects.

Anticonvulsant Studies

The structural features of benzamide derivatives have prompted investigations into their potential as anticonvulsant agents. Research in this area often involves screening compounds in animal models of epilepsy. While specific data on this compound is limited in publicly accessible literature, the broader class of benzamides has been a source of interest for developing new antiepileptic drugs. The mechanism of action for such compounds can vary, potentially involving the modulation of ion channels or neurotransmitter systems in the central nervous system.

Analgesic and Antidepressant Research

The potential analgesic and antidepressant effects of benzamide derivatives have also been a focus of scientific inquiry. The structural resemblance of some of these compounds to known analgesic and antidepressant drugs suggests that they may interact with similar biological targets. For instance, their ability to modulate neurotransmitter pathways, such as those involving serotonin (B10506) and norepinephrine, could contribute to such effects. As with anticonvulsant studies, research often relies on preclinical models to evaluate the efficacy of these compounds in reducing pain perception or alleviating depressive-like behaviors.

Enzyme-Targeted Activities (e.g., Tyrosinase Inhibition)

Benzamide and its derivatives have been shown to inhibit various enzymes, highlighting their potential for therapeutic intervention in a range of conditions. One notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders.

A study on N-phenyl-2-hydroxybenzamide derivatives demonstrated their potent tyrosinase inhibitory activity. The inhibitory mechanism was found to be reversible and of a mixed type. The structure-activity relationship analysis revealed that the position and nature of substituents on the phenyl rings play a crucial role in the inhibitory potency. This suggests that compounds like this compound could be templates for designing novel tyrosinase inhibitors for use in cosmetics and medicine.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| N-aryl-2-(1H-indol-3-yl)acetamides |

| N-phenyl-4-(2-phenoxyphenyl)benzamide |

| N-phenyl-2-hydroxybenzamide |

Opioid Receptor Ligand Investigations

Investigations into the interaction of various structurally related compounds with opioid receptors have been a subject of scientific inquiry. Research has explored how modifications to the core structures of molecules containing aminobenzamide and N-phenylamide moieties can influence their binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

For instance, studies on 3-amino-3-phenylpropionamide derivatives have indicated that this class of compounds can exhibit a high affinity for the µ-opioid receptor. nih.govmdpi.com Similarly, research into N-substituted benzamides has led to the development of selective kappa opioid receptor antagonists. These findings underscore the importance of the benzamide scaffold in designing molecules that target the opioid system.

Furthermore, the amino group is recognized as a critical pharmacophoric element in a variety of opioid ligands. Its presence and position within a molecule can significantly impact receptor binding and signaling. The substitution pattern on the phenyl ring of N-phenylbenzamide derivatives has also been shown to be a key determinant of their pharmacological profile at opioid receptors.

Despite these related areas of research, specific data on the binding affinities (Ki), efficacy (EC50 or IC50), or functional effects of this compound at any of the opioid receptor subtypes have not been reported in the literature accessed. Consequently, no data tables detailing such findings can be provided at this time. The exploration of this particular chemical entity's potential as an opioid receptor ligand appears to be a novel area for future scientific investigation.

Molecular Mechanisms of Action for 3 Amino N 3 Chlorophenyl Benzamide

Enzyme Inhibition Profiles

H+/K+-ATPase InhibitionThere is no evidence or published research to suggest that 3-Amino-N-(3-chlorophenyl)benzamide acts as an inhibitor of the H+/K+-ATPase enzyme, also known as the proton pump.

Due to the absence of specific research on This compound , the requested article cannot be generated.

Kinase Inhibition (e.g., c-Met, Akt Kinases)

While direct studies on this compound are limited, research into structurally similar compounds highlights the potential of the aminobenzamide scaffold as a source of kinase inhibitors. Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in oncology. nih.gov Studies have been conducted on compounds featuring a 3-aminoindazole or 3-amino-benzo[d]isoxazole scaffold, which are bioisosteres of the 3-aminobenzamide (B1265367) structure. A series of these compounds demonstrated potent inhibitory activity against c-Met, with several derivatives showing IC50 values in the low nanomolar range. nih.gov For instance, one of the most potent compounds identified, a 3-aminoindazole derivative, displayed an enzymatic IC50 of 1.8 nM against c-Met. nih.gov This suggests that the 3-amino-heterocyclic core is a viable pharmacophore for c-Met inhibition.

Akt Kinases: The Akt (Protein Kinase B) signaling pathway is central to cell survival, proliferation, and metabolism. nih.gov Small molecule inhibitors of Akt are of significant therapeutic interest. Research has led to the discovery of potent Akt inhibitors like AZD5363, which incorporates a 4-chlorophenyl group, demonstrating the relevance of this substitution pattern for kinase binding. acs.orgmedchemica.com Further studies have identified allosteric inhibitors of Akt, such as ARQ 092, which features an aminopyridine structure and demonstrates high enzymatic potency against all three Akt isoforms (AKT1, AKT2, and AKT3). nih.gov

Table 1: Examples of Structurally Related Kinase Inhibitors

| Compound Class | Target Kinase | Example Compound | Potency (IC50) |

|---|---|---|---|

| 3-Aminoindazole Derivative | c-Met | Compound 28a | 1.8 nM |

| Pyrrolopyrimidine Derivative | Akt | AZD5363 | ~3-8 nM (Akt1/2/3) |

| Imidazopyridine Derivative | Akt | ARQ 092 (Miransertib) | ~5 nM (Akt1/2/3) |

These findings collectively suggest that the core structure of this compound possesses features conducive to kinase inhibition, although specific inhibitory activity against c-Met or Akt has not been directly reported for this exact molecule.

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govacs.org These enzymes, existing primarily as COX-1 and COX-2 isoforms, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The investigation of novel COX inhibitors is an active area of research. Studies into N-(substituted-phenyl)benzamides have indicated their potential as COX inhibitors. For example, a series of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides were designed and synthesized as potential analgesics, demonstrating the utility of the N-phenylbenzamide scaffold for interacting with the cyclooxygenase active site. nih.gov The precise interaction and inhibitory potential of this compound with COX-1 or COX-2 have not been extensively detailed in the available literature.

Dipeptidyl Peptidase-IV (DPP-IV) Targeting

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. nih.govscielo.br Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.govrsc.org The active site of DPP-IV accommodates a variety of chemical structures, leading to the development of numerous small molecule inhibitors, often referred to as "gliptins". nih.gov While many inhibitors are peptide-based or derived from specific heterocyclic scaffolds like piperazines, the potential of other chemical classes is continuously explored. nih.gov The N-substituted aminobenzamide scaffold has been identified as a potentially valid framework for designing DPP-IV inhibitors, although specific inhibitory data for this compound against DPP-IV is not currently available. nih.gov

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

The endocannabinoid system is regulated by the synthesis and degradation of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). The primary enzymes responsible for their degradation are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. nih.govnih.gov Inhibiting these enzymes can elevate endocannabinoid levels, offering therapeutic potential for various conditions, including pain and anxiety, without the side effects of direct cannabinoid receptor agonists. nih.govmdpi.com Research into dual inhibitors of FAAH and MAGL is ongoing, with various chemical scaffolds being investigated. medchemexpress.com However, there is no specific data in the reviewed literature to suggest that this compound acts as an inhibitor of either FAAH or MAGL.

Cereblon Binding and PROTAC Design Applications

Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. mdpi.com It has gained significant attention as a key component in the mechanism of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs. acs.org These molecules act as "molecular glues," recruiting new protein substrates to Cereblon for ubiquitination and subsequent proteasomal degradation. This principle has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's degradation. mdpi.comnih.gov

Recent research has focused on developing novel, non-phthalimide CRBN binders to overcome the chemical instability and off-target effects of traditional IMiD-based ligands. acs.org In this context, the benzamide (B126) scaffold has emerged as a promising alternative. acs.org Studies have demonstrated that conformationally-locked benzamide derivatives can effectively bind to Cereblon, mimicking the interactions of natural CRBN-binding proteins. acs.org These novel benzamide binders have been successfully incorporated into PROTACs, leading to the potent degradation of target proteins such as BRD4. acs.org The 3-aminobenzamide structure is a key component of these novel ligands, suggesting that this compound could potentially serve as a ligand for Cereblon, making it a candidate for applications in targeted protein degradation and PROTAC design.

Table 2: Comparison of E3 Ligase Ligand Scaffolds

| Ligand Scaffold | E3 Ligase Target | Key Feature | Application |

|---|---|---|---|

| Phthalimide (e.g., Thalidomide) | Cereblon (CRBN) | Traditional IMiD structure | PROTACs, Molecular Glues |

| Benzamide | Cereblon (CRBN) | Improved chemical stability over phthalimides | Next-generation PROTACs |

| VHL Ligands | Von Hippel-Lindau (VHL) | Binds to VHL E3 ligase | PROTACs |

Receptor Binding and Activation Studies (e.g., CXCR2, Opioid Receptors)

The ability of a compound to bind to and modulate the activity of cellular receptors is a fundamental aspect of pharmacology.

Opioid Receptors: Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors that mediate the effects of endogenous and exogenous opioids. mdpi.com The search for novel opioid receptor ligands is driven by the need for better pain therapeutics. Research has shown that the 3-amino-phenyl moiety can be a component of high-affinity opioid ligands. For example, derivatives of 3-amino-3-phenylpropionamide have been shown to exhibit high affinity for the mu opioid receptor. nih.gov Similarly, the replacement of the phenolic group in morphinan structures with aminophenyl groups has yielded highly potent ligands for both mu and kappa opioid receptors. nih.gov While these structures are distinct from this compound, they indicate that the aminophenyl portion of the molecule could potentially interact with opioid receptors.

CXCR2: No information regarding the binding or activation of the CXCR2 receptor by this compound was found in the reviewed scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., A3G Expression)

Beyond direct enzyme or receptor interactions, small molecules can influence cellular function by modulating signaling pathways and the expression of key proteins.

A3G Expression: The Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G) is a cellular cytidine deaminase that acts as a potent antiviral restriction factor, capable of inhibiting the replication of retroviruses like HIV-1 and other viruses such as Hepatitis B Virus (HBV). nih.govnih.gov Upregulating the intracellular levels of A3G is therefore an attractive antiviral strategy. Research on N-phenylbenzamide derivatives has shown their ability to exert broad-spectrum antiviral effects by increasing A3G levels. nih.gov A study on a close structural analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated that it could increase the level of A3G protein in HepG2.2.15 cells in a concentration-dependent manner. nih.gov This elevation in A3G was correlated with potent anti-HBV activity, suggesting that the N-chlorophenyl)benzamide scaffold can modulate this specific antiviral pathway. nih.gov

Table 3: Effect of IMB-0523 on A3G Protein Levels

| Compound | Concentration | Cell Line | Effect on A3G |

|---|---|---|---|

| IMB-0523 | Concentration-dependent | HepG2.2.15 | Increased protein level |

This finding strongly suggests a potential mechanism of action for this compound in modulating intracellular antiviral defenses.

Role of Molecular Interactions in Target Binding (e.g., Hydrogen Bonding, π-π Interactions, Hydrophobic Interactions)

Detailed, compound-specific information regarding the molecular interactions of this compound with a biological target is not documented in published studies. General principles of molecular interactions can be hypothesized, but without specific computational or experimental data (such as X-ray crystallography or molecular docking studies) for this particular compound, any description would be speculative.

For context, molecular interaction studies on related protein targets, like UCP1, have identified key amino acid residues that are crucial for ligand binding. For instance, molecular simulations have highlighted residues such as R92, E191, F88, I187, and W281 as critical for the binding of inhibitors to UCP1, involving a combination of salt bridges and hydrophobic contacts nih.govnih.gov. Similarly, studies on other benzamide derivatives targeting different proteins have shown the importance of the amide group in forming hydrogen bonds with the protein backbone or specific residues nih.govacs.orgresearchgate.net.

However, applying these findings directly to this compound would be inappropriate and scientifically unsound without dedicated research. The unique combination of an amino group, a chlorophenyl ring, and the benzamide scaffold in this specific molecule dictates a unique electronic and steric profile that would result in a distinct interaction pattern within a protein's binding pocket.

Due to the lack of specific data, it is not possible to generate data tables detailing interacting residues, bond distances, or interaction types for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Nature and Positional Isomerism on Biological Activity

The biological activity of N-arylbenzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. The electronic properties and steric bulk of these substituents play a significant role in modulating the compound's interaction with its biological target.

Halogen substituents are commonly used in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. In the context of N-arylbenzamide analogs, the position of a halogen like chlorine can be critical for activity.

Studies on related N-phenylbenzamide series have demonstrated that the placement of electron-withdrawing groups, such as chlorine, significantly influences biological potency. For instance, in a series of N-phenylbenzamide derivatives evaluated for antischistosomal activity, disubstitution with chlorine at the meta and para positions of the benzoyl phenyl ring (the "left-hand side") resulted in potent degenerative changes to the target organism. nih.gov Specifically, a compound with 3,4-dichloro substitution on this ring emerged as a highly promising agent, active in the nanomolar range. nih.gov

Similarly, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the introduction of electron-withdrawing groups like chlorine and bromine at the para position of the N-phenyl ring (the "right-hand side") was found to increase antiviral activity. mdpi.com This suggests that for the core scaffold of 3-Amino-N-(3-chlorophenyl)benzamide, the meta position of the chlorine on the N-phenyl ring is a key determinant of its activity profile, and shifting this chlorine to the ortho or para position would likely result in significantly different biological effects.

Table 1: Effect of Halogen Substitution on Biological Activity in N-Arylbenzamide Analogs

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Antischistosomal N-phenylbenzamides | 3,4-dichloro | Benzoyl Ring | Increased Potency | nih.gov |

| Anti-EV71 N-phenylbenzamides | 4-chloro | N-Phenyl Ring | Increased Potency | mdpi.com |

The electronic properties of substituents, whether they withdraw or donate electron density, are a major factor in the SAR of N-arylbenzamides. Multiple studies have shown that electron-withdrawing groups (EWGs) often enhance the biological activity of these compounds.

In the development of antischistosomal N-phenylbenzamides, it was observed that EWGs were generally beneficial for potency. nih.govnih.gov For example, replacing a methoxy group (an electron-donating group, EDG) with a trifluoromethyl group (a strong EWG) at the meta position of the benzoyl ring led to a significant increase in activity. nih.gov This trend suggests that the potency of this chemical class can be enhanced by incorporating functionalities that reduce electron density in the aromatic rings. nih.gov

Conversely, the presence of electron-donating groups can be detrimental to activity. In one study, N-phenylbenzamide analogs with methoxy groups were found to be inactive, in stark contrast to analogs bearing EWGs. nih.gov In another context, studying the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, it was noted that the presence of electron-donating groups on the aniline (B41778) reactant (N-phenyl ring) led to an increase in reaction yield, a chemical rather than biological finding, but one that highlights the influence of these groups. mdpi.com

Table 2: Influence of Electronic Group Type on Biological Activity of N-Arylbenzamide Analogs

| Compound Series | Group Type | Position | Example Group | Effect on Potency | Reference |

|---|---|---|---|---|---|

| Antischistosomal N-phenylbenzamides | Electron-Withdrawing | Benzoyl Ring (meta, para) | -CF₃, -Cl | Increase | nih.gov |

| Antischistosomal N-phenylbenzamides | Electron-Donating | Benzoyl Ring | -OCH₃ | Inactive | nih.gov |

The amino (-NH₂) and methoxy (-OCH₃) groups are important functional groups whose positions and electronic roles can drastically alter a compound's properties. The amino group in this compound is an electron-donating group located at the meta position of the benzoyl ring.

In SAR studies of N-phenylbenzamide derivatives as potential anti-HBV agents, modifications to an amino group were explored. A series of compounds based on a 3-amino-4-methoxybenzamide core were synthesized. mdpi.com Alkylation of the amino group, for instance to a methylamino group in N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, was found to yield a metabolically stable compound with potent activity against both wild-type and drug-resistant HBV. nih.gov This highlights that while the amino group is a key feature, its specific form (primary, secondary) can be tuned to improve drug-like properties.

Stereochemical Considerations and Chirality in Activity

Stereochemistry and chirality are critical factors in the biological activity of many pharmaceuticals, as molecular targets like enzymes and receptors are themselves chiral. While this compound is an achiral molecule, the introduction of chiral centers into the N-arylbenzamide scaffold could lead to stereoselective activity.

Although specific studies on the chirality of this compound itself are not available, the principles can be inferred from related structures. For many classes of bioactive molecules, enantiomers (non-superimposable mirror images) exhibit significantly different potency, efficacy, and toxicity profiles. Should a chiral center be introduced, for example, by adding a stereogenic substituent to the backbone, it would be expected that one enantiomer would fit more precisely into the target's binding site, leading to a more potent biological effect. This highlights the importance of controlling stereochemistry during synthesis and testing enantiomers separately to understand their individual contributions.

Conformational Analysis and Amide Bond Orientations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For N-arylbenzamides, the orientation of the central amide bond and the relative angles of the two aromatic rings are key conformational features. The amide bond typically exists in a planar trans conformation, but twisting can occur. researchgate.netnih.gov

Computational Approaches to SAR/QSAR Modeling

Computational methods are powerful tools for understanding and predicting the biological activity of compounds, forming the basis of QSAR. nih.gov These approaches can model the relationship between a molecule's structure and its activity, guiding the design of more potent analogs. nih.govleidenuniv.nl

For classes of compounds like substituted benzamides, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often employed. nih.gov These techniques build a 3D model of the molecules and correlate their steric, electrostatic, and hydrophobic fields with their biological activity. leidenuniv.nlnih.gov For example, a 3D-QSAR study on thiazole aminobenzamide derivatives identified that substituting a small group at one position, a hydrophilic group at another, and a large-volume amino acid at a third position could be beneficial for activity. nih.gov CoMFA results for other substituted benzamides have revealed that steric effects can be more important than electrostatic effects for determining activity. leidenuniv.nl Such models can generate contour maps that visualize regions where certain properties (e.g., bulk, positive charge) are favorable or unfavorable for activity, providing a roadmap for designing new derivatives. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. The process involves predicting the binding mode and estimating the binding affinity, often expressed as a scoring function or binding energy. walshmedicalmedia.com

While specific molecular docking studies for 3-Amino-N-(3-chlorophenyl)benzamide have not been detailed in the available literature, research on analogous benzamide (B126) structures provides significant insights into their potential as inhibitors for various protein targets. Benzamide derivatives have been investigated as inhibitors for enzymes such as histone deacetylases (HDACs), topoisomerases, and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govscialert.netdergipark.org.tr For instance, docking studies on other benzamide derivatives against topoisomerase enzymes have revealed that these compounds can establish key interactions within the enzyme's active site, with calculated binding energies indicating a strong affinity. dergipark.org.trresearchgate.net Similarly, studies targeting the main protease of the novel coronavirus (PDB ID: 6LU7) have shown that benzamide derivatives can achieve low binding energies, suggesting potent inhibitory activity. walshmedicalmedia.com

The typical interactions observed for benzamide derivatives involve hydrogen bonds formed by the amide group's N-H and C=O moieties, as well as hydrophobic and electrostatic interactions from the aromatic rings. walshmedicalmedia.comresearchgate.net For this compound, the presence of an additional amino group offers another potential hydrogen bond donor, which could enhance binding affinity to target proteins. The chloro-substituent on the phenyl ring can also participate in halogen bonding or other specific interactions.

Table 1: Example Molecular Docking Data for Benzamide Derivatives Against Various Protein Targets This table presents illustrative data from studies on related compounds to show typical results from molecular docking analyses.

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzamide Derivative | Topoisomerase IIα | 5GWK | - | - |

| Benzamide Pyrazolone Derivative | COVID-19 Main Protease | 6LU7 | -8.85 | ARG188 |

| Benzamide Derivative | Plasmodium falciparum DHODH | - | -4.82 | - |

Source: Data compiled from studies on various benzamide derivatives. walshmedicalmedia.comscialert.netdergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. These simulations allow for the exploration of a compound's conformational landscape, revealing its flexibility, stable conformations, and the dynamics of its interaction with its environment (e.g., a solvent or a protein binding pocket). nih.gov

Specific MD simulation studies for this compound are not present in the reviewed literature. However, conformational analyses of other substituted benzamides have been performed using theoretical calculations and experimental methods like Lanthanide-Induced-Shift (LIS) NMR analysis. nih.gov These studies show that the conformation of benzamides is largely defined by the torsional angle (ω) between the carbonyl group and the phenyl ring. For many benzamides, this angle is non-zero, indicating a non-planar structure. nih.gov

For N-methylbenzamide, the N-methyl group is typically coplanar with the carbonyl group, with a calculated CO/phenyl torsional angle of about 25°. nih.gov In N,N-dimethylbenzamide, this angle can increase to around 60°. nih.gov The conformation is also influenced by substituents on the phenyl rings. In 2-substituted benzamides, the molecule can exist in an equilibrium between cis and trans conformers, with the relative stability influenced by the potential for intramolecular hydrogen bonding and steric hindrance. nih.gov For this compound, key conformational features would include the rotation around the amide bond and the two C-N bonds connecting the rings to the central amide linker.

Table 2: Conformational Data for Related Benzamide Structures This table illustrates typical conformational parameters investigated in benzamide derivatives.

| Compound | Method | Key Dihedral Angle | Angle (°) |

| N-Methylbenzamide | RHF Calculation | CO/Phenyl Torsion (ω) | ~25 |

| N,N-Dimethylbenzamide | RHF Calculation / LISA | CO/Phenyl Torsion (ω) | ~40-60 |

| 2-Fluorobenzamide | Ab initio Calculation | - | - |

| 2-Chlorobenzamide | Ab initio Calculation | - | - |

Source: Data from conformational analyses of substituted benzamides. nih.gov

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictive models use the chemical structure of a compound to estimate its pharmacokinetic profile and potential toxicity, helping to identify candidates with favorable drug-like properties. jonuns.com

While a specific ADMET profile for this compound has not been published, analyses of other benzamide and benzimidazole (B57391) derivatives provide a reliable framework for what to expect. jonuns.comresearchgate.netresearchgate.net Key parameters often evaluated include lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility (logS), blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules like Lipinski's Rule of Five.

For example, studies on N-benzylbenzamide derivatives show high gastrointestinal (GI) absorption and a bioavailability score of 0.55. researchgate.net In silico studies of other complex benzimidazole derivatives have also been used to predict properties such as water solubility, cytochrome P450 inhibition, and potential hepatotoxicity. mdpi.comnih.gov Generally, benzamide derivatives are evaluated for their potential to be orally bioavailable and to have metabolic stability. The presence of the amino group and the chloro-substituent in this compound would be expected to influence its polarity and metabolic pathways.

Table 3: Predicted ADMET Properties for Structurally Related Compound Classes This table shows representative ADMET parameters from in silico studies on benzamide and related derivatives.

| Compound Class | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Bioavailability Score |

| N-Benzylbenzamide Derivatives | - | - | High | Yes | 0.55 |

| Benzimidazole Derivatives | - | 28.68–74.5 | - | - | - |

| Phenyl Carbamothioyl Benzamide | - | - | - | - | - |

Source: Data compiled from ADMET predictions on various benzamide and related heterocyclic derivatives. jonuns.comresearchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These methods can determine molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP), and other descriptors that relate to a molecule's reactivity and intermolecular interactions. nih.goveurjchem.com

Specific DFT studies on this compound are not documented in the searched literature. However, research on similar chlorinated phenyl benzamides provides valuable comparative data. For example, a DFT study on 4-chloro-phenyl-benzamide calculated a band gap of 0.74 eV, while the band gap for 2-chloro-3-chloro-phenyl-benzamide was found to be 3.08 eV, illustrating the significant impact of substituent position on electronic properties. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov The MEP map is also highly informative, as it visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the amino group would be expected to be a region of high negative potential (a nucleophilic site), while the amide protons would be regions of positive potential. Such calculations are fundamental to understanding the molecule's reactivity and how it will interact with biological targets. nih.gov

Table 4: Example Electronic Properties from DFT Calculations on Related Compounds This table presents illustrative data from quantum chemical calculations on analogous molecules.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Chloro-phenyl-benzamide | DFT | - | - | 0.74 |

| 2-Chloro-3-chloro-phenyl-benzamide | DFT | - | - | 3.08 |

| Chiral Benzimidazole Derivative (3d) | B3LYP/6-31G(d,p) | - | - | 4.48 |

| Chiral Benzimidazole Derivative (3f) | B3LYP/6-31G(d,p) | - | - | 5.61 |

Source: Data from DFT studies on various substituted benzamides and benzimidazoles. nih.govresearchgate.net

Preclinical Development and Translational Research of 3 Amino N 3 Chlorophenyl Benzamide Analogs

In Vitro Efficacy and Selectivity Profiling

The initial stages of evaluating analogs of 3-Amino-N-(3-chlorophenyl)benzamide involve comprehensive in vitro studies to determine their efficacy against specific biological targets and their selectivity. These assays are fundamental in identifying promising lead compounds for further development.

A key area of investigation for benzamide (B126) derivatives has been their potential as inhibitors of various enzymes. For instance, some benzamide analogs have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. wikipedia.orgcaymanchem.com The inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency. For example, 3-aminobenzamide (B1265367) has an IC50 of 5.4 µM for PARP in mouse stem cells. caymanchem.com

The selectivity of these compounds is also a critical parameter. A selective compound will preferentially interact with its intended target, minimizing off-target effects. For example, studies on N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have demonstrated potent and selective inhibitory activity against the Kv1.3 potassium channel. researchgate.net

Furthermore, the introduction of different chemical groups to the benzamide scaffold can significantly influence its activity. For example, fluorinated benzamide derivatives have been shown to exhibit increased binding affinity for certain targets. nih.gov The screening of N-phenylbenzamide derivatives has revealed broad-spectrum antiviral effects, with specific analogs showing activity against HIV-1, HCV, and EV71. nih.gov

Table 1: In Vitro Activity of Selected Benzamide Analogs

| Compound/Analog | Target | Cell Line/Assay | Activity (IC50) | Reference |

| 3-Aminobenzamide | PARP | C3H/10T1/2 mouse stem cells | 5.4 µM | caymanchem.com |

| IMB-0523 | HBV | HepG2.2.15 (wild-type) | 1.99 µM | nih.gov |

| IMB-0523 | HBV | HepG2.A64 (drug-resistant) | 3.30 µM | nih.gov |

| Lamivudine (3TC) | HBV | HepG2.2.15 (wild-type) | 7.37 µM | nih.gov |

| Lamivudine (3TC) | HBV | HepG2.A64 (drug-resistant) | >440 µM | nih.gov |

| Compound 31 | hDNMT3A | Enzyme Inhibition Assay | 0.9 µM (EC50) | nih.gov |

In Vivo Pharmacological Evaluation

Following promising in vitro results, the pharmacological evaluation of this compound analogs moves to in vivo models. These studies in living organisms, typically animal models, are essential to understand how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity.

For example, the anti-HBV activity of the N-phenylbenzamide derivative, IMB-0523, was assessed in a duck hepatitis B virus (DHBV) model. nih.gov Oral administration of IMB-0523 led to a significant reduction in serum DHBV DNA levels, demonstrating its potential as an antiviral agent. nih.gov Such studies often compare the investigational drug to a known standard, like Lamivudine (3TC) in this case, to gauge its relative effectiveness. nih.gov

Pharmacokinetic (PK) studies are also a crucial component of in vivo evaluation. These studies determine parameters such as the maximum concentration (Cmax) of the drug in the blood, the time to reach Cmax (Tmax), and the area under the curve (AUC), which reflects the total drug exposure over time. For IMB-0523, promising PK properties were observed in rats, supporting its potential for further development. nih.gov

Investigation of Drug Resistance Mechanisms

A significant challenge in the development of new therapeutic agents is the potential for the target cells or organisms to develop resistance. Understanding the mechanisms of drug resistance is crucial for designing more durable therapies and for developing strategies to overcome resistance when it emerges.

In the context of antiviral research, for instance, the emergence of drug-resistant strains of viruses like HBV is a major clinical concern. Research into N-phenylbenzamide derivatives has shown that some analogs, such as IMB-0523, can be effective against both wild-type and drug-resistant strains of HBV. nih.gov This suggests that these compounds may act through a mechanism that is different from existing drugs, making them valuable candidates for treating resistant infections. nih.gov

One potential mechanism to overcome resistance is the modulation of host factors. For example, some N-phenylbenzamide derivatives have been shown to increase the intracellular levels of APOBEC3G (A3G), a protein with known antiviral activity. nih.gov This mode of action could be less susceptible to the development of resistance compared to drugs that directly target viral enzymes. nih.gov

Identification and Validation of Molecular Targets

A fundamental aspect of preclinical development is the precise identification and validation of the molecular target(s) through which a compound exerts its therapeutic effect. This knowledge is not only crucial for understanding the mechanism of action but also for optimizing the drug's selectivity and minimizing off-target effects.

For many benzamide derivatives, poly(ADP-ribose) polymerase (PARP) has been identified as a key molecular target. wikipedia.orgcaymanchem.com The structural similarity of 3-aminobenzamide to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a co-factor for PARP, allows it to bind to the enzyme and inhibit its activity. wikipedia.org This inhibition can lead to cell death, particularly in cancer cells that are heavily reliant on PARP for DNA repair.

In other cases, the molecular target may be a different type of enzyme or receptor. For example, certain N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent inhibitors of the Kv1.3 voltage-gated potassium ion channel. researchgate.net The validation of such targets often involves a combination of biochemical assays, genetic studies, and molecular modeling to confirm the interaction between the compound and its target.

Recent research has also highlighted the E3 ligase substrate receptor cereblon (CRBN) as a significant target for certain benzamide derivatives. nih.gov This discovery has opened up new avenues for the design of novel therapeutic agents, as discussed in the following section.

Design and Optimization of Novel Therapeutic Candidates (e.g., PROTACs)

The identification of molecular targets like cereblon (CRBN) has paved the way for the rational design of novel therapeutic candidates with innovative mechanisms of action. One of the most exciting developments in this area is the emergence of Proteolysis-Targeting Chimeras (PROTACs). nih.gov

PROTACs are bifunctional molecules that consist of two key components: a ligand that binds to the target protein of interest, and another ligand that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Benzamide-based compounds that bind to CRBN are attractive candidates for use as the E3 ligase-recruiting moiety in PROTACs. nih.gov Researchers are actively working on optimizing the physicochemical properties, stability, and binding affinity of these benzamide-based CRBN binders to create more effective PROTACs. nih.gov The design strategies involve analyzing intramolecular bonds, co-crystal structures, and stability data to enhance their on-target activity and minimize off-target effects. nih.gov

Future Research Directions and Therapeutic Potential

The preclinical development of this compound analogs and related compounds has unveiled a wide range of therapeutic possibilities. Future research will likely focus on several key areas to fully realize their potential.

One major direction is the continued optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. This will involve medicinal chemistry efforts to synthesize new analogs with tailored properties.

Further exploration of the mechanisms of action of these compounds is also crucial. A deeper understanding of how they interact with their molecular targets and modulate cellular pathways will be essential for their effective clinical application. This includes further investigation into their role in modulating host factors like APOBEC3G to combat viral infections. nih.gov

The development of novel therapeutic modalities, such as PROTACs based on benzamide-CRBN binders, represents a particularly promising avenue for future research. nih.gov These next-generation drugs have the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-Amino-N-(3-chlorophenyl)benzamide?

- Methodology : The compound can be synthesized via condensation reactions between 3-aminobenzoyl chloride and 3-chloroaniline. Purification typically involves recrystallization from ethanol, followed by characterization using melting point analysis, FT-IR (to confirm amide C=O and N-H stretches), and / NMR spectroscopy to verify substituent positions. Elemental analysis (e.g., %C, %H, %N) is critical for confirming purity .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Growing high-quality crystals using slow evaporation from ethanol or DMSO.

Data collection on a diffractometer (e.g., Bruker APEXII CCD) with Mo-Kα radiation.

Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-94.

- Parameters to analyze: dihedral angles between aromatic rings, hydrogen bonding (N–H⋯O), and torsional conformations of the amide group. Compare with related structures (e.g., N-(3-chlorophenyl)benzamide polymorphs) to identify structural trends .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Confirm amide bond formation (C=O stretch ~1650–1680 cm, N–H bend ~1550 cm).

- NMR : NMR detects aromatic protons (δ 6.8–8.2 ppm) and NH groups (δ ~5.5 ppm). NMR identifies carbonyl carbons (δ ~165 ppm) and aromatic carbons.

- Mass Spectrometry : HRMS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do polymorphic variations in N-(3-chlorophenyl)benzamide derivatives affect physicochemical properties?

- Methodology :

- Compare monoclinic (P2/c) and orthorhombic (Pbca) polymorphs using SCXRD. Key differences include:

- Dihedral angles between benzamide and chlorophenyl rings (e.g., 8.9° vs. 61.0° in polymorphs).

- Hydrogen-bonding motifs (e.g., C(4) chains vs. R_2$$^1(7) rings).

- Use differential scanning calorimetry (DSC) to study thermal stability and phase transitions. Solubility studies in polar/nonpolar solvents can correlate structure with bioavailability .

Q. How to resolve contradictions in crystallographic data for chlorophenylbenzamide derivatives?

- Methodology :

- Validation : Cross-check data-to-parameter ratios (>10:1), R-factor consistency (<0.05), and Hirshfeld surface analysis to assess intermolecular interactions.

- Software : Use Olex2 for model refinement and PLATON for symmetry checks. Address outliers (e.g., unusual bond lengths) via constrained refinement or twinning corrections (SADABS for absorption) .

Q. What computational approaches predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like MAO enzymes. Validate with pharmacophore modeling (e.g., hydrogen-bond acceptors near the amide group).

- QSAR : Corrogate substituent effects (e.g., Cl position) on LogP, polar surface area, and Lipinski parameters. Tools like SwissADME predict bioavailability .

Q. How to analyze the impact of electron-withdrawing substituents on hydrogen-bonding networks?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.